molecular formula C15H15NO2 B11871351 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine CAS No. 400749-83-9

4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine

Cat. No.: B11871351
CAS No.: 400749-83-9
M. Wt: 241.28 g/mol
InChI Key: WLIAFXXOCSJKML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine typically involves the reaction of biphenyl-2-ylamine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine is unique due to its combination of the biphenyl and dioxolane structures, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

400749-83-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]aniline

InChI

InChI=1S/C15H15NO2/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2

InChI Key

WLIAFXXOCSJKML-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3N

Origin of Product

United States

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